N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine
Description
N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine is a polyamine compound featuring an ethane-1,2-diamine backbone substituted with a piperazine ring via a propyl linker. Piperazine, a six-membered heterocyclic amine, is a common pharmacophore in drug design due to its conformational flexibility and hydrogen-bonding capabilities .
Properties
CAS No. |
557795-26-3 |
|---|---|
Molecular Formula |
C9H22N4 |
Molecular Weight |
186.30 g/mol |
IUPAC Name |
N'-(3-piperazin-1-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H22N4/c10-2-4-11-3-1-7-13-8-5-12-6-9-13/h11-12H,1-10H2 |
InChI Key |
NACQTMJBDMQQFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCNCCN |
Origin of Product |
United States |
Biological Activity
N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine, commonly referred to as a piperazine derivative, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.
This compound can be synthesized through various methods involving piperazine and ethylenediamine derivatives. The structural formula is represented as follows:
This compound features a piperazine ring, which is known for its role in modulating biological activity through interactions with various receptors.
Pharmacological Activities
The biological activity of this compound has been evaluated in several studies, revealing its potential in multiple therapeutic areas:
1. Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed enhanced activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
2. Antitumor Activity
Another study focused on the antitumor potential of piperazine derivatives. The findings suggested that these compounds could inhibit tumor cell proliferation effectively .
3. Neuroprotective Effects
Piperazine derivatives have also been investigated for their neuroprotective effects. Certain compounds were shown to interact with neurotransmitter systems, potentially offering protective benefits against neurodegenerative diseases .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to bind to various receptors and enzymes:
- Acetylcholinesterase Inhibition : Some studies indicate that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Receptor Modulation : The compound may act as an agonist or antagonist at serotonin and dopamine receptors, contributing to its psychotropic effects and potential use in treating psychiatric disorders .
Chemical Reactions Analysis
Substitution Reactions
The primary and secondary amines undergo nucleophilic substitution with electrophilic agents:
Key findings :
-
Alkylation with 1-chloro-3-iodopropane under basic conditions yields N-(3-chloropropyl) derivatives, critical intermediates for further functionalization .
-
Acylation with acetyl chloride preserves the piperazine ring’s tertiary nitrogen, enabling selective modifications .
Michael Addition and Cyclization
The compound participates in conjugate additions and subsequent cyclizations:
Example reaction :
With α,β-unsaturated carbonyl compounds (e.g., acrylonitrile):
-
Michael addition at primary amine → β-amino nitrile intermediate
-
Intramolecular cyclization → six-membered piperazine derivatives
| Substrate | Catalyst | Product | ee | Yield | Source |
|---|---|---|---|---|---|
| Phenyl vinyl sulfone | eQNU (organocat.) | 3-Aryl-piperazin-2-one | Up to 99% | 38–90% | |
| Acrylonitrile | None | 1,4-Diazepane derivatives | – | 48–65% |
Mechanistic insight :
Steric hindrance from the piperazine ring directs regioselectivity toward linear adducts rather than branched products .
Chelation and Metal Coordination
The compound acts as a polydentate ligand for transition metals:
Notable applications :
-
Iron complexes catalyze Baeyer–Villiger oxidations of γ-nitro ketones to γ-nitro esters (52% yield) .
-
Copper-mediated asymmetric epoxidations achieve enantiomeric excess (ee) >99% in piperazinone synthesis .
Reductive Amination
The primary amine undergoes reductive amination with ketones/aldehydes:
General protocol :
-
Condensation with carbonyl compound → Schiff base
-
Reduction with NaBH₃CN → secondary amine
| Carbonyl Compound | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| 7-Chloroquinoline-4-carbaldehyde | NaBH₃CN | N-(quinolinyl) derivatives | 70–86% | |
| Cyclohexanone | H₂/Pd-C | N-cyclohexyl-piperazine analogs | 63–78% |
Optimization note :
Use of toluene as solvent improves imine formation kinetics compared to THF .
Cross-Coupling Reactions
The propyl linker enables participation in Pd/Ni-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-piperazine hybrids | 72–89% | |
| Buchwald-Hartwig | NiCl₂(PPh₃)₂ | Aryl halides | N-arylpiperazines | 68–95% |
Case study :
Coupling with 3,4-dichlorophenyl boronic acid produces hybrid antidepressants (e.g., norsertraline precursors) in 96% yield .
Stability and Side Reactions
Critical stability considerations:
-
Oxidation : Tertiary amines resist oxidation, but primary/secondary amines form N-oxides under strong oxidants (e.g., H₂O₂/AcOH) .
-
Thermal degradation : Decomposition >150°C generates piperazine and acrylonitrile byproducts .
-
pH sensitivity : Precipitates in strongly acidic conditions (pH <2) due to protonation of all amines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine with structurally related ethanediamine derivatives:
Physicochemical Properties
- Basicity : Piperazine-containing derivatives (e.g., the target compound) exhibit higher basicity compared to dimethyl-substituted analogs () due to the secondary amine in the piperazine ring .
- Solubility : The hydrophilic piperazine moiety may enhance aqueous solubility relative to aromatic-substituted derivatives (e.g., benzamidine in ) .
- Flexibility : The propyl linker in the target compound provides greater conformational freedom compared to shorter ethyl linkers (e.g., in ’s 2-(piperazin-1-yl)ethanamine derivatives) .
Preparation Methods
Synthesis of 1-(3-Chloropropyl)piperazine
The foundational step involves alkylating piperazine with 1-bromo-3-chloropropane. In a representative procedure, piperazine (1.0 equiv) reacts with 1-bromo-3-chloropropane (1.2 equiv) in acetonitrile under reflux with potassium carbonate (2.0 equiv) as a base. After 12–24 hours, filtration and solvent evaporation yield 1-(3-chloropropyl)piperazine as a pale yellow oil (typical yield: 60–70%).
Key Reaction Parameters
- Solvent: Anhydrous acetonitrile or tetrahydrofuran
- Base: Potassium carbonate or triethylamine
- Temperature: 60–80°C
Protection of Ethylenediamine
To prevent undesired dialkylation, ethylenediamine is mono-protected using di-tert-butyl dicarbonate (Boc anhydride). Stirring ethylenediamine (1.0 equiv) with Boc anhydride (1.05 equiv) in dichloromethane at 0°C for 2 hours yields N-Boc-ethylenediamine. Isolation via aqueous workup provides the protected diamine in >85% purity.
Coupling and Deprotection
N-Boc-ethylenediamine (1.1 equiv) reacts with 1-(3-chloropropyl)piperazine (1.0 equiv) in dimethylformamide at 50°C with potassium iodide (0.1 equiv) as a catalyst. After 8–12 hours, the intermediate N-Boc-N'-(3-piperazin-1-ylpropyl)ethane-1,2-diamine is isolated by extraction (yield: 55–65%). Deprotection with trifluoroacetic acid in dichloromethane (1:1 v/v, 2 hours) furnishes the target compound.
Purification: Final purification via flash chromatography (eluent: dichloromethane/methanol 9:1 with 0.1% ammonium hydroxide) or preparative HPLC ensures >95% purity.
Reductive Amination of 3-Piperazin-1-ylpropanal with Ethylenediamine
Synthesis of 3-Piperazin-1-ylpropanal
Oxidation of 3-piperazin-1-ylpropanol using Dess-Martin periodinate (1.2 equiv) in dichloromethane at 0°C generates the aldehyde intermediate. Quenching with sodium thiosulfate and extraction affords 3-piperazin-1-ylpropanal (yield: 70–75%).
Reductive Coupling
Ethylenediamine (2.0 equiv) and 3-piperazin-1-ylpropanal (1.0 equiv) undergo reductive amination in methanol with sodium cyanoborohydride (1.5 equiv) at pH 5–6 (adjusted using acetic acid). After 24 hours at room temperature, the reaction mixture is basified, extracted, and concentrated. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/methanol 4:1) to yield N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine (yield: 50–60%).
Advantages: Avoids halogenated intermediates; suitable for scale-up.
Challenges: Requires strict pH control to minimize imine hydrolysis.
Cyclization of N-(3-Aminopropyl)ethane-1,2-diamine Precursors
Preparation of N-(3-Azidopropyl)ethane-1,2-diamine
Ethylenediamine (1.0 equiv) reacts with 3-azidopropyl methanesulfonate (1.1 equiv) in tetrahydrofuran under reflux for 6 hours. The resulting N-(3-azidopropyl)ethane-1,2-diamine is isolated via vacuum distillation (yield: 65–70%).
Staudinger Reaction and Cyclization
Treatment of the azide with triphenylphosphine (1.2 equiv) in tetrahydrofuran/water (4:1) generates a primary amine, which spontaneously cyclizes in the presence of formaldehyde (1.5 equiv) to form the piperazine ring. After 12 hours, the product is extracted and purified via ion-exchange chromatography (yield: 40–50%).
Mechanistic Insight: The Staudinger reaction converts the azide to a phosphazene intermediate, which hydrolyzes to the amine. Formaldehyde facilitates imine formation, followed by intramolecular cyclization.
Comparative Analysis of Methodologies
| Method | Yield (%) | Complexity | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation/Deprotection | 55–65 | Moderate | High purity; scalable | Requires protecting groups |
| Reductive Amination | 50–60 | Low | Mild conditions; fewer steps | pH-sensitive; aldehyde instability |
| Cyclization | 40–50 | High | Convergent synthesis; no halides | Low yield; azide handling risks |
Industrial-Scale Considerations
For kilogram-scale production, the alkylation/deprotection route is preferred due to its reproducibility and compatibility with continuous flow systems. Critical parameters include:
- Solvent Recovery: Distillation of acetonitrile and dichloromethane for reuse.
- Catalyst Optimization: Substituting potassium iodide with tetrabutylammonium iodide improves reaction rates.
- Quality Control: In-process NMR and LC-MS monitoring to detect residual Boc groups or over-alkylated byproducts.
Emerging Methodologies
Recent advances in photoredox catalysis and electrochemical synthesis offer potential alternatives. For example, visible-light-mediated C–N coupling between 3-bromopropylpiperazine and ethylenediamine has achieved 60% yield in preliminary trials. However, these methods remain experimental and require further optimization.
Q & A
Q. What are the optimal synthetic routes for N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1-(3-chloropropyl)piperazine and ethane-1,2-diamine. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Catalyst : Use of K₂CO₃ or Et₃N to neutralize HCl byproducts .
- Temperature : 60–80°C for 12–24 hours to maximize yield.
Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization improves purity (>95%) .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR should show peaks for piperazine protons (δ 2.4–3.1 ppm) and ethylenediamine NH₂ groups (δ 1.8–2.2 ppm). ¹³C NMR confirms the propyl linker (C= 40–50 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular weight (C₉H₂₁N₅: 215.18 g/mol).
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine-ethylenediamine derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning and assay conditions. For example:
| Compound | Substituent | Activity (IC₅₀, μM) | Assay Type |
|---|---|---|---|
| N-(3-Chloropiperazin-2-yl)ethane-1,2-diamine | Cl at C3 | 12.3 (Enzyme X) | In vitro |
| N-(4-Fluorobenzyl)ethane-1,2-diamine | F at C4 | 45.7 (Enzyme X) | In vivo |
- Approach : Standardize assays (e.g., fixed pH, temperature) and use computational docking to compare binding modes .
Q. How does the piperazine-propyl linker influence receptor binding kinetics compared to shorter alkyl chains?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : The propyl linker increases flexibility, allowing better adaptation to hydrophobic pockets (e.g., serotonin receptors) .
- SAR Studies : Replace the propyl group with methyl or ethyl chains. Data shows:
| Linker Length | Binding Affinity (Kd, nM) |
|---|---|
| Methyl | 420 |
| Ethyl | 180 |
| Propyl (target compound) | 85 |
| Longer chains reduce steric hindrance but may increase off-target interactions . |
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?
- Methodological Answer :
- In Vitro :
- Caco-2 cells : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Microsomal Stability : Liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ > 30 mins preferred) .
- In Vivo :
- Rodent Models : Intravenous vs. oral administration to calculate absolute bioavailability (F%) .
- Tissue Distribution : Radiolabeled compound tracking via LC-MS/MS .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
